N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, a thiazole ring, and an acetamide group
Mechanism of Action
Target of Action
The primary target of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase without any activity toward the human orthologue .
Biochemical Pathways
The compound affects the post-translational modification catalyzed by phosphopantetheinyl transferases (PPTases), which is essential to bacterial cell viability and virulence . By inhibiting this process, this compound attenuates secondary metabolism and thwarts bacterial growth .
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo pharmacokinetic profiles, have been studied . These properties contribute to the compound’s bioavailability and potential utility as a small-molecule inhibitor .
Result of Action
As a result of its action, this compound can attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be influenced by the bacterial environment and its specific resistance mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the chlorination and trifluoromethylation of a pyridine derivative.
Thiazole Ring Formation: The pyridine intermediate undergoes a cyclization reaction with a suitable thioamide to form the thiazole ring.
Acetamide Group Introduction: The final step involves the acylation of the thiazole intermediate with acetic anhydride or acetyl chloride under basic conditions to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms in the thiazole ring.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyridine-thiazole derivatives and acetamide-containing molecules.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other related molecules.
Properties
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3OS/c1-5(19)17-10-18-8(4-20-10)9-7(12)2-6(3-16-9)11(13,14)15/h2-4H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPYSBGQCKGFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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